Ethyl 4-isocyanatobutanoate

Overview

Description

Ethyl 4-isocyanatobutyrate is an organic compound with the molecular formula C7H11NO3. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the isocyanate group, which makes it a valuable building block in the formation of various chemical products, including polyurethane materials .

Mechanism of Action

C7H11NO3C_7H_{11}NO_3C7H11NO3

. It plays a significant role in organic synthesis and the formation of polyurethane materials .Target of Action

The primary target of Ethyl 4-isocyanatobutyrate is functional groups such as alcohols or amines . It reacts with these groups to form urethane or carbamate linkages .

Mode of Action

The mode of action of Ethyl 4-isocyanatobutyrate involves the reaction of the isocyanate group with other functional groups, such as alcohols or amines . This reaction forms urethane or carbamate linkages , contributing to the development of new materials with tailored properties .

Biochemical Pathways

Ethyl 4-isocyanatobutyrate functions as an intermediate in organic synthesis . It is a chemical building block in the formation of polyurethane materials . The compound’s reactivity and functional versatility make it useful in the synthesis of complex organic molecules for research and development .

Pharmacokinetics

Its physical properties such as boiling point (214 °c) and density (1065 g/mL at 25 °C) have been reported .

Result of Action

The result of Ethyl 4-isocyanatobutyrate’s action is the formation of urethane or carbamate linkages . These linkages play a role in the modification of polymers and the synthesis of specialty chemicals .

Action Environment

The action of Ethyl 4-isocyanatobutyrate is influenced by environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound should be stored at a temperature between 2-8°C .

Biochemical Analysis

Biochemical Properties

Ethyl 4-isocyanatobutyrate interacts with various biomolecules in biochemical reactions. Its mode of action involves the reaction of the isocyanate group with other functional groups, such as alcohols or amines, to form urethane or carbamate linkages . This property makes Ethyl 4-isocyanatobutyrate a versatile reagent in the synthesis of complex organic molecules for research and development .

Molecular Mechanism

The molecular mechanism of Ethyl 4-isocyanatobutyrate involves its reaction with other functional groups to form urethane or carbamate linkages . This reactivity makes it a useful tool in the synthesis of complex organic molecules .

Preparation Methods

Ethyl 4-isocyanatobutyrate can be synthesized by reacting ethyl 4-aminobutyrate hydrochloride with phosgene. The reaction typically involves the following steps:

Reacting ethyl 4-aminobutyrate hydrochloride with phosgene: This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic gas.

Purification: The resulting product is purified to obtain ethyl 4-isocyanatobutyrate with a high degree of purity.

Chemical Reactions Analysis

Ethyl 4-isocyanatobutyrate undergoes various chemical reactions due to the presence of the isocyanate group. Some of the common reactions include:

Reaction with alcohols: The isocyanate group reacts with alcohols to form urethane linkages.

Reaction with amines: The isocyanate group reacts with amines to form carbamate linkages.

Polymerization: It can be used as a building block in the formation of polyurethane materials.

Scientific Research Applications

Ethyl 4-isocyanatobutyrate has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Polymer Chemistry: It is a key building block in the formation of polyurethane materials, which are used in a wide range of applications, including foams, coatings, and adhesives.

Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds, such as 1-(3-ethoxycarbonylpropylcarbamoyl)-5-fluorouracil.

Comparison with Similar Compounds

Ethyl 4-isocyanatobutyrate can be compared with other similar compounds, such as:

Ethyl 4-isothiocyanatobutyrate: This compound has a similar structure but contains an isothiocyanate group instead of an isocyanate group.

Butyl isocyanate: This compound contains a butyl group instead of the ethyl group found in ethyl 4-isocyanatobutyrate.

Ethyl 4-isocyanatobutyrate is unique due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 4-isocyanatobutanoate (EICB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug delivery systems. This article reviews the existing literature on EICB, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C7H11N O3

- Molecular Weight : 157.17 g/mol

- Structure : The compound contains an isocyanate functional group attached to a butanoate structure, which influences its reactivity and biological interactions.

Antiproliferative Effects

EICB has been studied for its antiproliferative effects on various cancer cell lines. A notable study demonstrated that a derivative of EICB, ethyl 4-isothiocyanatobutanoate (E-4IB), exhibited significant growth inhibition in HeLa cells in vitro. The compound induced a dose-dependent decrease in cell proliferation at concentrations ranging from 0.1 to 1.0 mg/L. Furthermore, it was observed that treated cells continued to synthesize DNA without entering mitosis, indicating a disruption in the cell cycle at the S or G2 phases .

In vivo studies on transplanted sarcoma cells in rats showed a 57% regression in tumor volume following treatment with E-4IB at a dosage of 28 mg/kg over a period of 30 days. These findings suggest that EICB derivatives may hold promise as potential anti-cancer agents .

The mechanisms underlying the biological activity of EICB involve several pathways:

- Cell Cycle Arrest : EICB appears to induce cell cycle arrest by interfering with DNA synthesis and cellular metabolism, leading to increased DNA content without subsequent cell division.

- Metabolic Effects : Despite the inhibition of cell division, glucose metabolism remained active in treated cells, indicating a complex interaction with metabolic pathways .

Applications in Drug Delivery

EICB is also being explored for its role in drug delivery systems. Its reactivity allows it to form biocompatible polymers that can encapsulate therapeutic agents, enhancing their efficacy and safety profiles. The polymer matrices created using EICB can be engineered to control the release rates of drugs, thereby improving patient compliance and minimizing side effects.

Comparative Analysis of Related Compounds

To better understand the unique properties of EICB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Mthis compound | Isocyanate group at position 4 | Different alkyl chain length affecting reactivity |

| Ethyl 4-isothiocyanatobutanoate | Contains a thiocyanate group | Different functional group influencing properties |

| Ethyl 3-isocyanatobutanoate | Isocyanate group at position 3 | Variations in reactivity compared to EICB |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of EICB:

- In Vitro Studies : Research indicates that E-4IB can inhibit the proliferation of various cancer cell lines, suggesting broad applicability in oncology.

- In Vivo Studies : Animal models have demonstrated significant tumor regression when treated with E-4IB, supporting its potential as an anti-cancer agent.

- Drug Delivery Systems : The ability of EICB-derived polymers to control drug release rates has been validated through experimental setups aimed at optimizing therapeutic outcomes .

Properties

IUPAC Name |

ethyl 4-isocyanatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)4-3-5-8-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDRIEURYWMQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

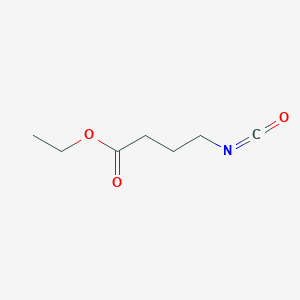

CCOC(=O)CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392534 | |

| Record name | Ethyl 4-isocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106508-62-7 | |

| Record name | Ethyl 4-isocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isocyanatobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.